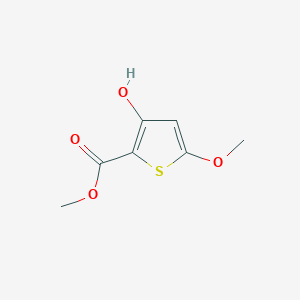

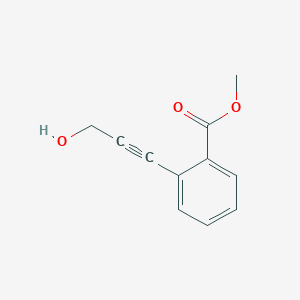

![molecular formula C14H14N2O2 B012397 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol CAS No. 100234-62-6](/img/structure/B12397.png)

1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol

Descripción general

Descripción

Synthesis Analysis

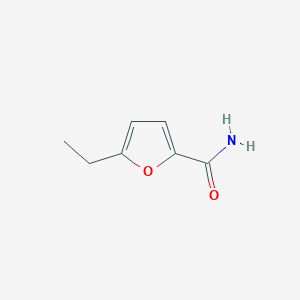

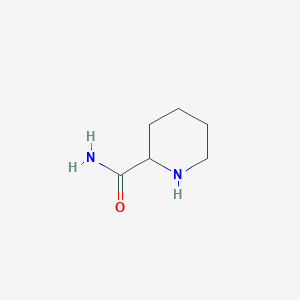

The synthesis of γ-carboline derivatives, such as "1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol," often involves complex synthetic routes. For instance, Somei et al. (1998) developed a simple synthetic method for γ-carboline derivatives, highlighting the challenges and innovations in synthesizing such compounds (Somei, Yamada, & Yamamura, 1998).

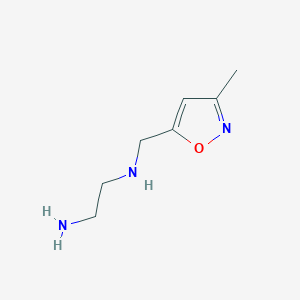

Molecular Structure Analysis

The molecular structure of γ-carboline derivatives is characterized by a pyrido[3,4-b]indole core, often substituted at various positions to modulate chemical and physical properties. Studies such as those by Sainsbury et al. (1982) provide insights into the efficient routes to synthesize substituted indoles, which are crucial for understanding the molecular architecture of such compounds (Sainsbury, Weerasinghe, & Dolman, 1982).

Chemical Reactions and Properties

The chemical reactivity of γ-carboline derivatives involves various reactions, including Fischer indolization, N-phenylation, and construction of the pyridine nucleus, as demonstrated in the synthesis of mutagenic compounds by Murakami et al. (2010) (Murakami et al., 2010).

Physical Properties Analysis

The physical properties of γ-carboline derivatives, such as solubility, melting point, and crystal structure, are influenced by the substituents on the core structure. For example, the synthesis and characterization of ellipticine derivatives by Morón et al. (1993) provide insights into how different substitutions affect the physical properties of such compounds (Morón, Rautureau, Huel, Pierré, Berthier, Atassi, & Bisagni, 1993).

Chemical Properties Analysis

The chemical properties of "1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol" and related γ-carboline derivatives include their reactivity towards nucleophiles, electrophiles, and their behavior in cycloaddition reactions. Ishii et al. (1973) explored the Fischer indolization process, revealing the complexity of reactions involving γ-carboline derivatives and their unexpected products (Ishii, Murakami, Hosoya, Takeda, Suzuki, & Ikeda, 1973).

Aplicaciones Científicas De Investigación

Synthesis and Ellipticines : Sainsbury, Weerasinghe, and Dolman (1982) developed an efficient route to synthesize new ellipticines, including derivatives of this compound, showcasing its significance in organic chemistry (Sainsbury, Weerasinghe, & Dolman, 1982).

Mutagenic Properties : Murakami et al. (2010) identified 9-(4'-Aminophenyl)-9H-PYRIDO[3,4-b]INDOLE as a mutagenic aminophenyl norharman, indicating its potential for further applications in organic synthesis (Murakami et al., 2010).

Potential in Diabetes Prevention : Račková et al. (2011) found that Pyridolene (II), a derivative of this compound, may act as a protective agent against oxidative damage in pancreatic β cells, potentially preventing the development of diabetes (Račková et al., 2011).

Antibacterial Activity : Rida et al. (1988) studied substituted pyrido[1,2a]benzimidazoles, which share a structural similarity, for their in vitro antibacterial activity, though many were found inactive in various tests (Rida et al., 1988).

Mass Spectrometry Matrices : Nonami, Fukui, and Erra-Balsells (1997) demonstrated that β-carboline alkaloids, related to this compound, are effective matrices for MALDI/TOF-MS, particularly for protein and sulfated oligosaccharide analysis (Nonami, Fukui, & Erra-Balsells, 1997).

Antioxidant and Cytotoxicity Properties : Goh et al. (2015) explored 6-methoxytetrahydro-β-carbolines for their moderate antioxidant properties and mild cytotoxicity, indicating safer alternatives in certain therapeutic applications (Goh et al., 2015).

Crystal Structure : Holt et al. (1990) analyzed the crystal and molecular structure of crenatine carbonate, a compound closely related to 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol, highlighting its hydrogen bonding features (Holt et al., 1990).

Propiedades

IUPAC Name |

1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-3-9-14-12(11(18-2)7-15-9)8-5-4-6-10(17)13(8)16-14/h4-7,16-17H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAUNKSTECWQGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C2=C1NC3=C2C=CC=C3O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.